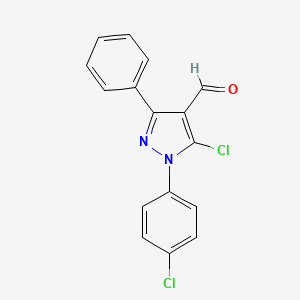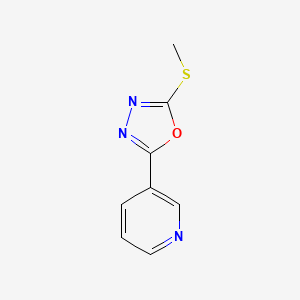![molecular formula C14H15Cl2NO3 B7541030 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first introduced in the 1970s and has since become a popular choice for patients suffering from various conditions such as arthritis, menstrual cramps, and post-operative pain.
Wirkmechanismus
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has been found to be a selective inhibitor of COX-2, which is responsible for inflammation, while sparing COX-1, which is responsible for the production of protective prostaglandins in the stomach.
Biochemical and Physiological Effects:
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as fever. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has also been found to have antithrombotic effects, meaning it can reduce the risk of blood clots. In addition, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has been found to have antioxidant properties, meaning it can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has a short half-life, meaning it is quickly eliminated from the body. This can make it difficult to maintain consistent levels of the drug in the body over a prolonged period of time. In addition, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid can have variable effects depending on the individual, which can make it difficult to draw reliable conclusions from experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid. One area of interest is the development of new formulations of the drug that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid's potential use in treating other conditions such as cancer and Alzheimer's disease. Finally, there is interest in understanding the long-term effects of 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid use, particularly with regard to its impact on the cardiovascular system.
Synthesemethoden
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid is synthesized by the esterification of 2-(2,6-dichloroanilino)phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst. The resulting product is then hydrolyzed to yield the final product, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid. This synthesis method has been widely used in the pharmaceutical industry to produce 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid in large quantities.
Wissenschaftliche Forschungsanwendungen
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has also been found to have antipyretic properties, meaning it can reduce fever. In addition, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid has been studied for its potential use in treating various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Eigenschaften
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-10-4-3-9(7-11(10)16)8-12(18)17-14(13(19)20)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGRRRGGQUURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)

![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)